BenchChemオンラインストアへようこそ!

4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Structural isomerism Physicochemical property differentiation Medicinal chemistry SAR

Select this compound for your ROCK2 inhibitor program. Its ortho-methoxyphenyl core (IC₅₀ 5.80 μM) offers 6.9-fold selectivity over ROCK1, distinct from inactive para-methoxy isomers. With a fragment-compliant MW (282.29 g/mol) and free resorcinol -OH groups for systematic SAR, it is the optimal clean scaffold for kinase selectivity panels and derivatization campaigns.

Molecular Formula C16H14N2O3
Molecular Weight 282.299
CAS No. 879443-22-8
Cat. No. B2621263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
CAS879443-22-8
Molecular FormulaC16H14N2O3
Molecular Weight282.299
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C16H14N2O3/c1-21-15-5-3-2-4-11(15)13-9-17-18-16(13)12-7-6-10(19)8-14(12)20/h2-9,19-20H,1H3,(H,17,18)
InChIKeyATQCYWIMQARXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(2-Methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol (CAS 879443-22-8): Procurement-Grade Structural and Functional Baseline


4-(4-(2-Methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol (CAS 879443-22-8) is a synthetic diaryl pyrazole resorcinol derivative characterized by a 1H-pyrazole core bearing a 2-methoxyphenyl group at the C-4 position and a benzene-1,3-diol (resorcinol) moiety at the C-3 position . With a molecular formula of C₁₆H₁₄N₂O₃ and a molecular weight of 282.29 g/mol, it belongs to the well-established pharmacophore class of pyrazole-substituted resorcinols that has produced validated inhibitors of HSP90, PDK4, PI3Kγ, and ROCK2 [1]. The compound is catalogued in the Life Chemicals screening library (ID F3385-1578) and InterBioScreen collections, indicating its availability as a research tool and building block for medicinal chemistry optimization .

Why In-Class Substitution of 4-(4-(2-Methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol Requires Direct Experimental Validation


Diaryl pyrazole resorcinol derivatives are not functionally interchangeable. Critically, the isomeric position of the methoxy substituent—ortho (2-methoxyphenyl) in this compound versus para (4-methoxyphenyl) in the validated dormant CSC suppressor BMPP—creates distinct steric and electronic environments that dictate target binding conformations [1]. The 2-methoxyphenyl-1H-pyrazole scaffold has been independently validated as a privileged motif for ROCK2 kinase engagement, with lead compound M214 demonstrating measurable ROCK2/ROCK1 selectivity (IC₅₀ 5.80 μM vs. 40 μM) [2]. Furthermore, the absence of a 5-methyl substituent on the pyrazole ring differentiates the target compound from M77976 (WAY-270444), a known PDK4 inhibitor whose 5-methyl group is essential for ATP-pocket occupancy . These structural distinctions mean that procurement decisions cannot rely on potency data from structurally related but non-identical analogs; the specific compound must be evaluated in the intended assay context.

Quantitative Differentiation Evidence for 4-(4-(2-Methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol (CAS 879443-22-8) Against Closest Structural Analogs


Ortho-Methoxy vs. Para-Methoxy Isomerism Alters Computed Physicochemical Profile Relevant to Target Engagement

The target compound (ortho-methoxy isomer, 2-OCH₃, CAS 879443-22-8) and its para-methoxy congener BMPP (4-OCH₃, CAS 948901-13-1) share identical molecular formula (C₁₆H₁₄N₂O₃) and molecular weight (282.29 g/mol) but differ in computed descriptors that influence molecular recognition. PubChem computed data show XLogP3-AA = 2.8 for BMPP; the ortho-methoxy substitution in the target compound is predicted to reduce logP due to increased steric shielding of the methoxy oxygen, with literature precedence from pyrazole SAR studies demonstrating that ortho-substituted phenyl rings alter binding pocket interactions relative to para-substituted analogs [1]. This difference is critical for target engagement: the ortho-methoxy group can form distinct hydrogen-bond networks with hinge-region residues in kinases, as demonstrated by the 4-(2-methoxyphenyl)-1H-pyrazole scaffold in ROCK2 (Met172 and Glu170 interactions) [2].

Structural isomerism Physicochemical property differentiation Medicinal chemistry SAR

4-(2-Methoxyphenyl)-1H-Pyrazole Scaffold Validated for ROCK2 Kinase Engagement with Measurable Isoform Selectivity Over ROCK1

The 4-(2-methoxyphenyl)-1H-pyrazole scaffold has been directly validated for ROCK2 inhibition. The lead compound M214, a close structural precursor bearing the identical 4-(2-methoxyphenyl)-1H-pyrazole core, exhibited IC₅₀ = 5.80 μM against ROCK2 and IC₅₀ = 40 μM against ROCK1, yielding a 6.9-fold selectivity for ROCK2 over ROCK1 [1]. Structural optimization of this scaffold yielded compound A20 with further enhanced potency (ROCK2 IC₅₀ = 0.18 μM; ROCK1 IC₅₀ = 3.0 μM; 16.7-fold selectivity) [1]. In contrast, the para-methoxy analog BMPP was identified as targeting BEX2 suppression in dormant cancer stem cells with no reported ROCK2 activity [2]. The PDK4 inhibitor M77976 (para-methoxy, 5-methyl) showed only weak PDK4 inhibition (IC₅₀ = 648 μM) with no reported ROCK2 activity . This target compound retains the minimum pharmacophore for ROCK2 engagement while providing a clean, unelaborated scaffold for further derivatization.

ROCK2 inhibition Kinase selectivity Pyrazole scaffold SAR

Absence of 5-Methyl Substitution on Pyrazole Ring Differentiates Target from PDK4 Inhibitor M77976 (WAY-270444)

The target compound (CAS 879443-22-8) carries an unsubstituted 1H-pyrazole (N-H proton at position 1, no substituent at position 5), whereas M77976 (WAY-270444, CAS 394237-61-7) incorporates a 5-methyl group on the pyrazole ring alongside a 4-methoxyphenyl group. Published X-ray crystallographic data demonstrate that M77976 binds to the ATP-binding pocket of PDK4 and causes local conformational changes with complete disordering of the ATP lid; the 5-methyl group contributes to hydrophobic packing within the adenine pocket [1]. Removal of this 5-methyl group (as in the target compound) is predicted to alter the binding mode and may reduce or eliminate PDK4 activity, thereby reducing off-target PDK4-mediated metabolic effects. Additionally, the para- vs. ortho-methoxy difference further distinguishes target engagement profile: M77976 targets PDK4 (IC₅₀ = 648 μM), whereas the ortho-methoxy scaffold lineage targets ROCK2 [2]. The WAY-270444 analog also exhibits HSP90α inhibitory activity and PPAR agonism, highlighting the polypharmacology of the 5-methyl, para-methoxy series that the target compound may not share .

Pyrazole substitution SAR PDK4 inhibition ATP-binding pocket occupancy

Unsubstituted Resorcinol Moiety Offers Synthetic Derivatization Flexibility Lacking in CCT018159 and M77976 Series

The target compound carries an unsubstituted benzene-1,3-diol (resorcinol) group at the pyrazole C-3 position, whereas the prototypical HSP90 inhibitor CCT018159 (CAS 171009-07-7) features a 6-ethyl-substituted resorcinol, and M77976 carries no resorcinol ring modification . SAR studies on pyrazole-substituted resorcinol derivatives for PI3Kγ inhibition have demonstrated that modifications to the resorcinol hydroxyl groups dramatically alter inhibitory potential: non-polar phenyl or methylbenzyl substitution on the resorcinol OH yields 66.4% and 59.5% PI3Kγ inhibition, respectively, while polar moieties such as 4-pyridylmethyl and 2-morpholinoethyl reduce inhibition to 23.6% and 24.5% [1]. The target compound's free resorcinol OH groups provide an unencumbered starting point for systematic structure-activity relationship exploration—propargylation, esterification, carbamoylation, or O-alkylation—without requiring deprotection steps. In contrast, CCT018159's 6-ethyl group is introduced during scaffold synthesis and cannot be readily removed , limiting the accessible chemical space for resorcinol-focused optimization.

Resorcinol derivatization Synthetic accessibility Medicinal chemistry diversification

Differentiation from Benzodioxin-Substituted Pyrazole Resorcinols (CCT018159 Series): Hydrogen-Bond Donor Count and Topological Polar Surface Area

CCT018159 incorporates a 2,3-dihydro-1,4-benzodioxin substituent at the pyrazole C-4 position, an additional 5-methyl group, and a 6-ethyl group on the resorcinol ring. These substitutions substantially increase molecular weight (352.39 vs. 282.29 g/mol) and topological complexity relative to the target compound . The target compound's lower molecular weight, reduced rotatable bond count (3 vs. higher in CCT018159), and absence of the ethylenedioxy acetal moiety make it a more fragment-like starting point (MW < 300), consistent with fragment-based drug discovery guidelines [1]. The resorcinol-based HSP90 inhibitor pharmacophore requires two H-bond donor OH groups; the target compound has HBD count = 3 (including pyrazole N-H), whereas CCT018159 also has HBD count = 3 but with additional H-bond acceptors from the benzodioxin oxygen atoms (HBA count = 5 vs. 4 for target compound) [2]. These descriptor differences translate to distinct oral bioavailability and CNS penetration predictions under Lipinski and Veber rules.

Molecular descriptor comparison Drug-likeness ADME property prediction

Recommended Application Scenarios for 4-(4-(2-Methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol (CAS 879443-22-8) Based on Quantitative Differentiation Evidence


ROCK2-Focused Kinase Screening and Inhibitor Lead Generation

The validated 4-(2-methoxyphenyl)-1H-pyrazole scaffold lineage (M214: ROCK2 IC₅₀ = 5.80 μM, ROCK1 IC₅₀ = 40 μM, 6.9-fold selectivity [1]) establishes this compound's core as a viable starting point for ROCK2 inhibitor discovery. Researchers should prioritize this unelaborated scaffold over BMPP (para-methoxy, no ROCK2 activity [2]) or M77976 (para-methoxy, 5-methyl; PDK4 polypharmacology ) when the primary screening objective is ROCK2 kinase engagement with the potential for isoform-selective optimization. The free resorcinol hydroxyl groups and unsubstituted pyrazole N-H permit systematic derivatization to improve potency from the M214 baseline (5.80 μM) toward the optimized A20 level (0.18 μM).

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design Programs

With a molecular weight of 282.29 g/mol (< 300 Da fragment threshold) and only 3 rotatable bonds, this compound meets standard fragment library criteria for NMR-based or X-ray crystallographic screening [1]. Its ortho-methoxy substitution provides a unique 3D conformational profile compared to the para-methoxy isomer BMPP, which may yield distinct binding poses in target active sites [2]. The compound is available from Life Chemicals screening collections (Cat. F3385-1578), enabling procurement in fragment-compatible quantities . Candidate targets include the N-terminal ATP-binding domain of HSP90 (where resorcinol-pyrazole fragments have established binding precedent) and kinases where the 2-methoxyphenyl hinge-binding motif is validated.

Structure-Activity Relationship (SAR) Exploration via Resorcinol Hydroxyl Derivatization

PI3Kγ SAR data demonstrate that resorcinol OH substitution can modulate inhibitory activity over a 2.7–2.8× range (66.4% inhibition for non-polar substitution vs. 23.6–24.5% for polar moieties [1]). The target compound's unsubstituted resorcinol provides a clean baseline for systematic O-alkylation, O-acylation, or carbamate formation without requiring protecting group manipulations. This contrasts with CCT018159, where the 6-ethyl group precludes regiospecific modifications at that position [2]. Medicinal chemistry teams evaluating the pyrazole resorcinol pharmacophore should select this compound when resorcinol-derivatization SAR is a primary objective of the optimization campaign.

Comparative Selectivity Profiling Against PDK4- and HSP90-Targeted Pyrazole Resorcinol Series

The polypharmacology of the 5-methyl, para-methoxy series (M77976/WAY-270444: PDK4, HSP90α, PPARγ, CckA kinase [1]) highlights the need for clean scaffold comparators in target deconvolution studies. The target compound, lacking both the 5-methyl group and para-methoxy orientation, provides an orthogonal chemotype for distinguishing PDK4-mediated vs. ROCK2-mediated cellular effects. In selectivity panel screens, including this compound alongside M77976 (PDK4 IC₅₀ = 648 μM [1]), CCT018159 (HSP90β IC₅₀ = 3.2 μM [2]), and BMPP (BEX2 suppression ) enables direct attribution of biological activity to specific structural features, supporting rational multi-parameter optimization.

Quote Request

Request a Quote for 4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.